Lithium(1+) ion 3-chloropyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 3-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4ClNO2SLi It is a lithium salt of 3-chloropyridine-2-sulfinate, characterized by the presence of a lithium ion (Li+) and a 3-chloropyridine-2-sulfinate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-chloropyridine-2-sulfinate typically involves the reaction of 3-chloropyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-chloropyridine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: 3-chloropyridine-2-sulfonate
Reduction: Various reduced derivatives of the pyridine ring
Substitution: Substituted pyridine derivatives with different functional groups replacing the chlorine atom
Scientific Research Applications
Lithium(1+) ion 3-chloropyridine-2-sulfinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) ion 3-chloropyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can influence neuronal enzymes and neurotransmitter receptors, potentially displacing other cations like potassium, sodium, and calcium. This displacement can affect several critical biochemical processes, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-chloropyridine-3-sulfinate
- Lithium(1+) ion 6-chloropyridine-3-sulfinate
Uniqueness
Lithium(1+) ion 3-chloropyridine-2-sulfinate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications compared to its isomers and other related compounds. The position of the chlorine and sulfinate groups on the pyridine ring plays a crucial role in determining its chemical behavior and interactions.
Properties
IUPAC Name |
lithium;3-chloropyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMJIDNJHVYMQP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)S(=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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